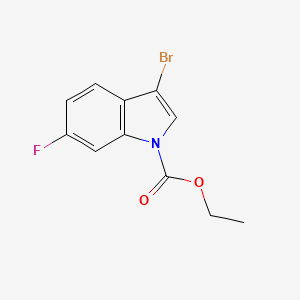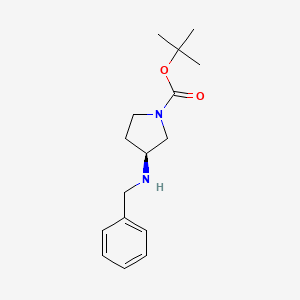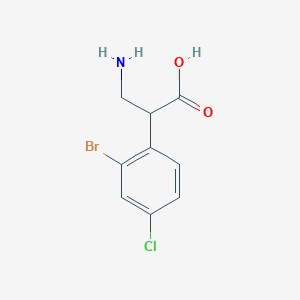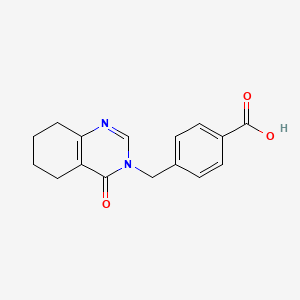![molecular formula C15H9ClN4 B11842355 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 918802-91-2](/img/structure/B11842355.png)
2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The structure of this compound consists of a quinazoline ring fused with a triazole ring, and a chlorophenyl group attached to the triazole ring.
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the triazoloquinazoline ring system via a Dimroth-like rearrangement . Another method includes the use of DABCO-based ionic liquids as catalysts in a three-component reaction involving aldehydes, β-diketones, and 3-amino-1,2,4-triazole . These methods are efficient and provide high yields under mild reaction conditions.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. The compound binds to enzymes and receptors in the biological system, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases involved in cancer cell proliferation . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form hydrogen bonds and its high dipole moment play a crucial role in its biological activity .
Comparison with Similar Compounds
2-(2-Chlorophenyl)-[1,2,4]triazolo[1,5-C]quinazoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-c]quinazolines: These compounds exhibit similar biological activities but differ in their structural arrangement and specific substituents.
[1,2,4]Triazolo[1,5-a]pyridines: These compounds are known for their medicinal applications, including acting as inhibitors for various enzymes.
The uniqueness of this compound lies in its specific structural features and the presence of the chlorophenyl group, which contributes to its distinct biological activities and chemical properties.
Properties
CAS No. |
918802-91-2 |
|---|---|
Molecular Formula |
C15H9ClN4 |
Molecular Weight |
280.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C15H9ClN4/c16-12-7-3-1-5-10(12)14-18-15-11-6-2-4-8-13(11)17-9-20(15)19-14/h1-9H |
InChI Key |
GEKIURMGQGZODK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC(=NN3C=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Iodo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11842314.png)
![6-Hydroxy-2-phenyl-2H-pyrazolo[3,4-C]quinolin-4(5H)-one](/img/structure/B11842323.png)





![6-Methyl-N-phenyl-2H-benzo[H]chromen-2-amine](/img/structure/B11842369.png)


